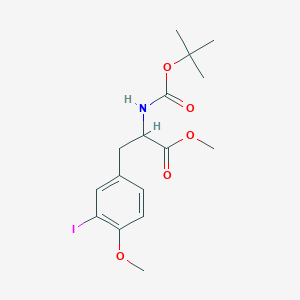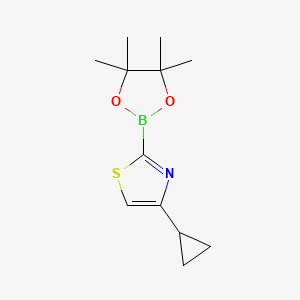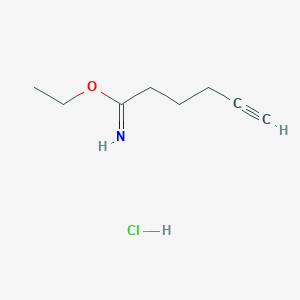![molecular formula C12H7F4NO3 B13700234 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzene with appropriate reagents to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid stands out due to its unique combination of fluorine atoms and the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H7F4NO3 |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)6-2-7(12(14,15)16)4-8(13)3-6/h2-4H,1H3,(H,18,19) |
InChI Key |
RGAHVNUZQJVSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


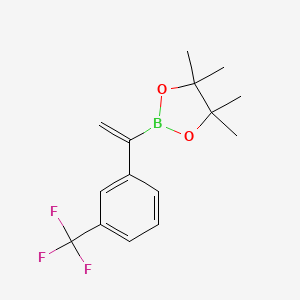
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
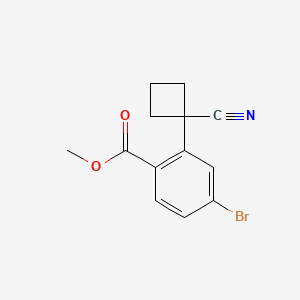
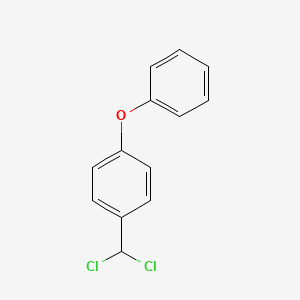
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
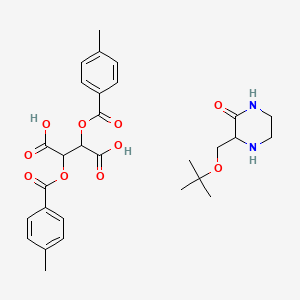


![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
